![molecular formula C11H12N4O B3820388 N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3820388.png)
N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine
Übersicht
Beschreibung
N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine, also known as MPTA, is a nitrogen-containing heterocyclic compound. MPTA has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties. In
Wissenschaftliche Forschungsanwendungen
N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has been studied for its potential applications in various fields of medicinal chemistry. Some of the key scientific research applications of this compound are listed below:
1. Anticancer activity: this compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells.
2. Antifungal activity: this compound has been found to possess significant antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
3. Antioxidant activity: this compound has been shown to possess significant antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
4. Anti-inflammatory activity: this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The exact mechanism of action of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways and molecular targets in cells. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in cells. Some of the key effects of this compound are listed below:
1. Inhibition of cell proliferation: this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
2. Modulation of oxidative stress: this compound has been shown to modulate the levels of reactive oxygen species (ROS) and antioxidant enzymes in cells, which can help to reduce oxidative stress.
3. Inhibition of inflammation: this compound has been found to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine has several advantages and limitations for lab experiments. Some of the key advantages and limitations are listed below:
Advantages:
1. This compound is relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments.
2. This compound exhibits potent biological activity, which makes it a useful tool for studying various cellular processes.
3. This compound has a unique chemical structure, which makes it a potential lead compound for the development of novel drugs.
Limitations:
1. This compound has poor solubility in water, which can make it difficult to work with in aqueous solutions.
2. This compound has not been extensively studied in vivo, which limits its potential applications in animal studies.
3. This compound has not been studied for its potential toxicity, which raises concerns about its safety for human use.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-methoxyphenyl)ethylidene]-4H-1,2,4-triazol-4-amine. Some of the key directions are listed below:
1. Development of this compound derivatives: this compound derivatives can be synthesized and tested for their potential biological activity, which can help to identify more potent and selective compounds.
2. In vivo studies: this compound can be tested in animal models to evaluate its potential efficacy and safety for human use.
3. Mechanistic studies: Further studies are needed to elucidate the exact mechanism of action of this compound, which can help to identify new molecular targets for drug development.
4. Combination therapy: this compound can be used in combination with other drugs to enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound exhibits potent biological activity, including anticancer, antifungal, antioxidant, and anti-inflammatory activity. This compound has several advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential applications of this compound in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-N-(1,2,4-triazol-4-yl)ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-9(14-15-7-12-13-8-15)10-3-5-11(16-2)6-4-10/h3-8H,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZJZUHURNIDMX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C=NN=C1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C=NN=C1)/C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



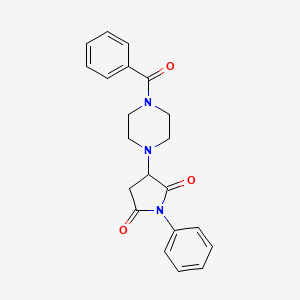
![methyl 4-(1-methyl-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3820318.png)
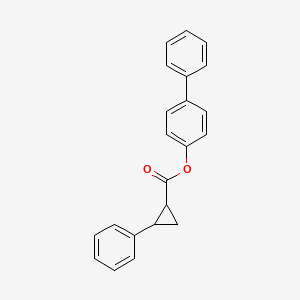
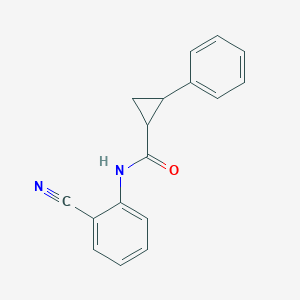
![N-[(sec-butylamino)carbonyl]-2-chlorobenzenesulfonamide](/img/structure/B3820339.png)
![2-chloro-N-[(cyclohexylamino)carbonyl]benzenesulfonamide](/img/structure/B3820347.png)
![2-chloro-N-{[(3,4-dichlorophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B3820354.png)
![N-(4-chlorophenyl)-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B3820362.png)
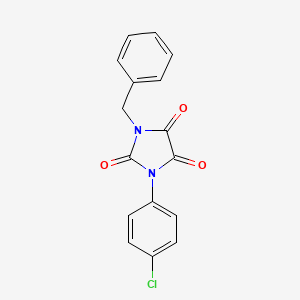
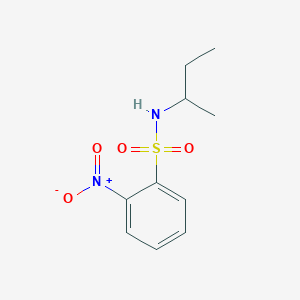
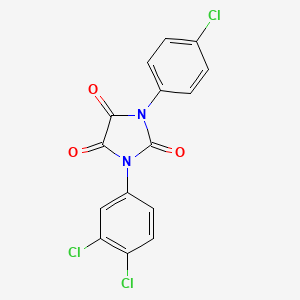


![2-{[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]amino}benzonitrile](/img/structure/B3820424.png)